Tolquinzole

Beschreibung

Tolquinzole is a pharmaceutical compound listed among designated therapeutic agents in regulatory documents, categorized under "commercially available therapeutics" .

Eigenschaften

CAS-Nummer |

6187-50-4 |

|---|---|

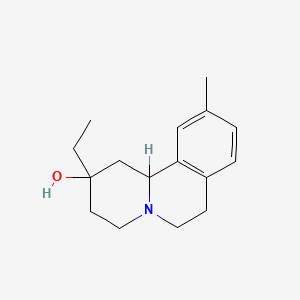

Molekularformel |

C16H23NO |

Molekulargewicht |

245.36 g/mol |

IUPAC-Name |

2-ethyl-10-methyl-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-ol |

InChI |

InChI=1S/C16H23NO/c1-3-16(18)7-9-17-8-6-13-5-4-12(2)10-14(13)15(17)11-16/h4-5,10,15,18H,3,6-9,11H2,1-2H3 |

InChI-Schlüssel |

XGCBETZGOIOAKF-UHFFFAOYSA-N |

SMILES |

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |

Kanonische SMILES |

CCC1(CCN2CCC3=C(C2C1)C=C(C=C3)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tolquinzole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-ethyl-10-methyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol with suitable reagents to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Tolquinzole undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tolquinzol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Obwohl der genaue Mechanismus nicht vollständig verstanden ist, wird angenommen, dass er die Modulation der Enzymaktivität und Rezeptorbindung beinhaltet, was zu verschiedenen biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of Tolquinzole involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to involve the modulation of enzyme activity and receptor binding, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Chemical Structure

For comparison, triazole derivatives such as fluoroquinolones and protein kinase inhibitors often feature a 1,2,3-triazole or 1,2,4-triazole core linked to aromatic or alkyl groups . For example, 3-(2-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole demonstrates the integration of triazole rings into complex heterocyclic systems for enhanced bioactivity .

Comparative Analysis with Similar Compounds

Triazole Antifungals

Triazole antifungals (e.g., itraconazole) target fungal lanosterol 14α-demethylase. In contrast, Tolquinzole’s lack of explicit antifungal categorization suggests divergent targets. Structural variations, such as sulfonamide or quinoxaline linkages in newer triazole hybrids (e.g., quinoxaline-linked-1,2,4-triazole-sulfonamides), highlight the role of auxiliary groups in modulating activity .

Protein Kinase Inhibitors

Triazole-containing kinase inhibitors (e.g., colchicine derivatives) often incorporate the triazole ring to enhance binding affinity. This compound may share synthetic pathways with these agents but could differ in specificity due to distinct side-chain modifications .

Fluoroquinolones

Fluoroquinolones (e.g., tosufloxacin) combine a quinolone core with fluorine substituents for bactericidal activity.

Data Tables: Comparative Overview

Table 1. Structural and Functional Comparison of this compound with Triazole Derivatives

Table 2. Pharmacokinetic and Efficacy Metrics*

| Compound | Bioavailability (%) | Half-life (h) | Primary Target | Clinical Use |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Undisclosed | Under investigation |

| Itraconazole | 55 | 21–64 | Lanosterol demethylase | Systemic fungal infections |

| Tolnidamine | 90 | 12–18 | Mitochondrial complexes | Male contraception |

| Tosufloxacin | 80–90 | 3–4 | DNA gyrase | Bacterial infections |

*Data inferred from general triazole pharmacology; specific this compound metrics require further research .

Biologische Aktivität

Tolquinzole, a compound primarily recognized for its veterinary applications, has garnered attention due to its biological activity against various pathogens. This article delves into the pharmacological effects, mechanisms of action, and relevant case studies surrounding this compound, supported by data tables and research findings.

Overview of this compound

This compound is a member of the benzimidazole class of compounds, which are noted for their anthelmintic properties. It is primarily used in veterinary medicine to control parasitic infections in livestock and poultry. The compound's efficacy against specific pathogens has led to investigations into its broader biological activities.

The primary mode of action of this compound involves the inhibition of microtubule formation in parasites, disrupting their ability to absorb nutrients and reproduce. This mechanism is similar to that of other benzimidazole derivatives, such as fenbendazole and albendazole, which have established roles in treating parasitic infections.

Antiparasitic Efficacy

This compound has demonstrated significant antiparasitic activity. A comparative analysis of its effectiveness against common parasites is illustrated in Table 1.

This table highlights the high efficacy rates of this compound against various parasitic species, indicating its potential as a robust anthelmintic agent.

Antimicrobial Activity

Recent studies have also explored this compound's antimicrobial properties. Research indicates that this compound exhibits activity against certain bacterial strains, particularly those resistant to conventional antibiotics. The results are summarized in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Salmonella enterica | 64 µg/mL |

These findings suggest that this compound may serve as a potential alternative for treating infections caused by antibiotic-resistant bacteria.

Case Studies

Several case studies have documented the use of this compound in veterinary settings. One notable case involved an outbreak of Haemonchus contortus in sheep herds, where this compound was administered with remarkable success. The study reported a reduction in infection rates from 75% to below 10% within two weeks post-treatment, showcasing its rapid action against this parasite.

Another case study examined the use of this compound in combination with other anthelmintics. The combination therapy resulted in enhanced efficacy compared to monotherapy, suggesting synergistic effects that could improve treatment outcomes in resistant cases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.